N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

JNK3 Triazole carboxamide Lead optimization

N-(2-Methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (CAS 1105199-50-5, molecular formula C₁₇H₁₇N₅O₂, MW 323.36) is a research-grade 1,2,3-triazole-4-carboxamide analog. Its core scaffold, 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide, has been characterized as a novel and selective JNK3 binder (Hit 5, Kd = 21.0 ± 3.4 μM) via fluorescence thermal shift assays and native mass spectrometry.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 1105199-50-5
Cat. No. B2927294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
CAS1105199-50-5
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3
InChIInChI=1S/C17H17N5O2/c1-24-14-10-6-5-7-12(14)11-18-17(23)15-16(21-22-20-15)19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,23)(H2,19,20,21,22)
InChIKeyWEJMVOWGORTDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (CAS 1105199-50-5): Structural and Pharmacological Context for Procurement


N-(2-Methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (CAS 1105199-50-5, molecular formula C₁₇H₁₇N₅O₂, MW 323.36) is a research-grade 1,2,3-triazole-4-carboxamide analog. Its core scaffold, 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide, has been characterized as a novel and selective JNK3 binder (Hit 5, Kd = 21.0 ± 3.4 μM) via fluorescence thermal shift assays and native mass spectrometry [1]. The target compound represents a structurally elaborated derivative bearing an N-(2-methoxybenzyl) substituent, a modification that may alter lipophilicity, target engagement, and CNS permeability properties relative to the unsubstituted parent scaffold.

Why N-(2-Methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide Cannot Be Simply Substituted by Other 1,2,3-Triazole-4-carboxamides


Generic substitution within the 1,2,3-triazole-4-carboxamide class is not scientifically defensible because even minor structural variations produce divergent target binding profiles. The parent scaffold (5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide) has experimentally confirmed JNK3-selective binding (Kd = 21.0 μM) and predicted selectivity over JNK1 and JNK2 directly attributed to specific hinge-region hydrogen-bonding interactions [1]. The N-(2-methoxybenzyl) modification in the target compound alters TPSA and clogP values that govern CNS penetration and pharmacokinetics, making its biological profile distinct from both the parent scaffold and other sub-series. Without matched-pair comparative data, assuming functional equivalence to any other triazole-4-carboxamide analog risks invalidating experimental conclusions.

Product-Specific Quantitative Evidence for N-(2-Methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (CAS 1105199-50-5)


Evidence Gap Notification: No Direct, Comparator-Based Quantitative Data Available for Procurement Decision-Making

After an exhaustive search of published primary literature, patents, and authoritative databases, no quantitative, comparator-based evidence was identified that directly evaluates N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (CAS 1105199-50-5) against its closest analog, 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (Hit 5), or any other structural analog. The most relevant available data pertain to the parent scaffold, which demonstrated a Kd of 21.0 ± 3.4 μM against JNK3 via native MS titration and a docking-predicted binding free energy of −8.0 kcal/mol, compared to −6.3 kcal/mol for JNK1 and −5.9 kcal/mol for JNK2 [1]. These data are strictly class-level inference and cannot be attributed to the target compound without matched-pair experimental confirmation. [1]

JNK3 Triazole carboxamide Lead optimization

Research Application Scenarios for N-(2-Methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide Based on Available Class-Level Evidence


JNK3-Targeted Neurodegenerative Disease Probe Development

The parent scaffold (5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide) has been validated as a selective JNK3 ATP-competitive ligand (Kd = 21.0 μM) [1]. Given JNK3's restricted expression in the nervous system and its implication in Alzheimer's and Parkinson's disease pathogenesis [1], the target compound may serve as a starting point for structure-activity relationship (SAR) studies aimed at improving JNK3 binding affinity and CNS drug-like properties. The N-(2-methoxybenzyl) modification is expected to influence TPSA and clogP, which are critical for CNS penetration.

Kinase Selectivity Profiling Against JNK1, JNK2, and p38α MAPK

The parent scaffold's docking results indicate predicted JNK3 selectivity over JNK1 and JNK2 (ΔG = −8.0 vs −6.3 and −5.9 kcal/mol) due to interactions with non-conserved hinge residues (Val196, Asn152, Glu147, Gln75, Ile70) [1]. The target compound can be used in comparative selectivity panels to quantify whether the N-(2-methoxybenzyl) group maintains or improves this JNK3 selectivity fingerprint, a key differentiator from pan-JNK inhibitors like SP600125.

CNS Drug-Like Property Optimization Campaigns

The parent scaffold has a computationally predicted TPSA of 95.8 Ų and clogP of 2.97 [1]. The 2-methoxybenzyl substituent on the target compound will increase both molecular weight and lipophilicity, directly impacting predicted CNS multiparameter optimization (MPO) scores. This compound is suitable for experimental determination of logD, PAMPA-BBB permeability, and P-glycoprotein efflux ratios to benchmark against the parent scaffold and guide medicinal chemistry efforts.

Negative Control in PXR Antagonist Screening

A structurally distinct series of 1H-1,2,3-triazole-4-carboxamides has been optimized as potent, selective PXR inverse agonists/antagonists with low nanomolar IC₅₀ values [2]. The target compound, which lacks the specific N1-aryl substitution pattern required for PXR activity, may serve as a structurally matched negative control to confirm on-target PXR pharmacology in cellular reporter gene assays.

Quote Request

Request a Quote for N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.